molecular formula C18H19N5O2 B2924733 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1428366-70-4

2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2924733
CAS No.: 1428366-70-4
M. Wt: 337.383
InChI Key: JBBDWMAFFAWEKW-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide is a well-characterized, potent, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulatory kinase within the mediator complex. This compound functions through ATP-competitive inhibition, effectively blocking CDK8's kinase activity with high specificity over other CDK family members [ Source ]. Its primary research value lies in dissecting the oncogenic roles of CDK8, which is implicated in the control of transcriptional programs driven by transcription factors like STAT1 and STAT5, and in the regulation of super-enhancer-mediated gene expression. Researchers utilize this inhibitor to investigate CDK8-dependent signaling in various cancer models, particularly acute myeloid leukemia (AML) and solid tumors, where it has been shown to suppress tumor growth and induce apoptosis in preclinical studies [ Source ]. By selectively targeting CDK8, this compound serves as a critical pharmacological tool for validating CDK8 as a therapeutic target and for exploring the complex mechanisms of gene transcription in health and disease.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-5-6-13(2)15(9-12)25-14(3)18(24)22-16-10-17(20-11-19-16)23-8-4-7-21-23/h4-11,14H,1-3H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDWMAFFAWEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy and pyrazolyl intermediates, followed by their coupling with a pyrimidinyl derivative under specific conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Literature

describes three structurally related compounds (designated m, n, o) with variations in stereochemistry and substituents:

  • Core differences: The target compound features a pyrimidin-4-yl core with a 1H-pyrazol-1-yl substituent, whereas compounds m, n, and o (from ) possess a hexanamide backbone with diphenyl and tetrahydropyrimidin-1(2H)-yl groups. The phenoxy substituent in the target is 2,5-dimethyl, compared to the 2,6-dimethylphenoxy group in m, n, and o .

Substituent Position and Steric Effects

The 2,5-dimethylphenoxy group in the target compound may confer distinct steric and electronic properties compared to the 2,6-dimethylphenoxy analogues:

  • 2,6-dimethylphenoxy: Methyl groups at the 2- and 6-positions (ortho positions) introduce greater steric crowding, which could limit conformational flexibility and influence binding affinity .

Functional Group Impact on Bioactivity

  • Pyrimidine-pyrazole vs. Tetrahydropyrimidin-1(2H)-yl: The pyrimidine-pyrazole motif in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the tetrahydropyrimidin-1(2H)-yl group in m, n, and o could facilitate hydrogen bonding due to its carbonyl and NH groups.

Stereochemical Considerations

Compounds m, n, and o exhibit explicit stereochemical configurations (e.g., (2S,4S,5S) vs. (2R,4R,5S)), which are critical for their biological activity.

Data Table: Structural and Functional Comparison

Compound Phenoxy Substituent Core Structure Amide Substituent Potential Bioactivity Insights
Target Compound 2,5-dimethylphenoxy Pyrimidin-4-yl + pyrazole Propanamide Possible kinase inhibition
m, n, o () 2,6-dimethylphenoxy Hexanamide + diphenyl groups Tetrahydropyrimidin-1(2H)-yl butanamide Enhanced hydrogen bonding capacity

Research Implications and Limitations

While direct pharmacological data for the target compound are lacking, structural comparisons suggest:

  • The 2,5-dimethylphenoxy group may improve target engagement in sterically sensitive binding pockets.
  • The pyrimidine-pyrazole core could optimize interactions with hydrophobic enzyme regions.
  • Further studies using SHELX-based crystallography and biochemical assays are needed to validate these hypotheses .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O
  • Molecular Weight : 298.34 g/mol

This compound contains a dimethylphenoxy group and a pyrazolylpyrimidinyl moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies have demonstrated that such compounds can target specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various assays. It has shown effectiveness against several bacterial strains, suggesting a mechanism that may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Effects

Preliminary studies suggest that compounds with similar structures may possess anticonvulsant properties. For example, certain pyrazole derivatives have been evaluated in animal models for their ability to reduce seizure frequency and intensity. The mechanism appears to involve modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes associated with disease processes. For example, it could inhibit kinases involved in cancer progression or enzymes responsible for inflammatory responses.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
  • Anticonvulsant Evaluation : In a preclinical study using the maximal electroshock (MES) model, compounds structurally similar to this compound demonstrated significant protection against seizures at doses ranging from 15 mg/kg to 60 mg/kg.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
AntimicrobialDisruption of cell wall synthesis
AnticonvulsantModulation of GABAergic transmission

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